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Compound of Interest

Compound Name: 2-Bromo-3-methylbutanal

Cat. No.: B1278959 Get Quote

An In-Depth Technical Guide to 2-Bromo-3-methylbutanal: Properties, Synthesis, and

Applications

Abstract
This technical guide provides a comprehensive overview of 2-Bromo-3-methylbutanal, a
halogenated aldehyde of significant interest in synthetic organic chemistry. The core focus is an

exploration of its fundamental molecular properties, led by its molecular weight, and extending

to its synthesis, reactivity, and analytical characterization. As an α-bromoaldehyde, this

compound serves as a versatile electrophilic building block, particularly for the construction of

more complex molecular architectures relevant to pharmaceutical and fine chemical industries.

This document details a robust, high-selectivity synthetic protocol, outlines its key chemical

transformations, and provides a framework for its unambiguous spectroscopic identification.

The guide is intended for researchers, chemists, and drug development professionals seeking

to leverage the unique reactivity of this and similar intermediates.

Core Molecular Profile
A foundational understanding of a reagent begins with its precise molecular and physical

properties. These data points are critical for stoichiometric calculations, reaction planning, and

analytical interpretation.

Chemical Identity
The compound is systematically named 2-bromo-3-methylbutanal, indicating a four-carbon

aldehyde (butanal) with a bromine atom at the alpha-position (carbon 2) and a methyl group at
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the beta-position (carbon 3).

Identifier Value Source

IUPAC Name 2-bromo-3-methylbutanal [1]

Molecular Formula C₅H₉BrO [1][2]

CAS Number 64932-36-1 [1][3]

Canonical SMILES CC(C)C(C=O)Br [1]

InChIKey
PYXPYXVGFLQQIS-

UHFFFAOYSA-N
[1]

Physicochemical Properties
The molecular weight is a cornerstone property, directly impacting all gravimetric and molar-

based experimental designs.

Property Value Source

Molecular Weight 165.03 g/mol [1][2][3]

Monoisotopic Mass 163.98368 Da [1][4]

XLogP3-AA (Lipophilicity) 1.9 [1]

Hydrogen Bond Donors 0 [1]

Hydrogen Bond Acceptors 1 [1]

Polar Surface Area 17.1 Å² [1]

Stereochemistry
The presence of a bromine atom and an isopropyl group on the α-carbon (C2) renders this

carbon a chiral center. Therefore, 2-Bromo-3-methylbutanal exists as a pair of enantiomers:

(2R)-2-bromo-3-methylbutanal and (2S)-2-bromo-3-methylbutanal.[2] Unless a

stereoselective synthesis is employed, the compound is typically produced and used as a
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racemic mixture. The stereochemistry is a critical consideration in drug development, where

enantiomers can exhibit vastly different biological activities.

Synthesis and Mechanistic Insights
The preparation of α-bromoaldehydes is a classic but challenging transformation in organic

synthesis. The primary difficulties arise from the acid-sensitivity of the aldehyde functional

group and the hydrobromic acid (HBr) byproduct, which can catalyze undesirable side

reactions like polymerization and aldol condensation.[5]

Mechanistic Pathway: Acid-Catalyzed α-Halogenation
The standard mechanism for α-halogenation of aldehydes and ketones in acidic media

proceeds through an enol intermediate.[6][7] The rate-determining step is the acid-catalyzed

tautomerization of the aldehyde to its corresponding enol.[7][8] This enol, being electron-rich

and nucleophilic, then readily attacks an electrophilic halogen source, such as molecular

bromine (Br₂), to yield the α-halogenated product and regenerate the acid catalyst.

Step 1: Enol Formation (Rate-Determining)

Step 2: Nucleophilic Attack
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Caption: Mechanism of acid-catalyzed α-bromination of an aldehyde.
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Recommended Synthetic Protocol: A High-Selectivity
Approach
To circumvent the low selectivity and polymerization issues of direct bromination, a more robust

and controllable two-step method is recommended.[5] This involves protecting the aldehyde as

a dimethyl acetal, performing the bromination on the more stable acetal, and then hydrolyzing it

back to the aldehyde. This approach prevents the HBr byproduct from degrading the sensitive

aldehyde group.
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Workflow: High-Selectivity Synthesis of 2-Bromo-3-methylbutanal

Start: 3-Methylbutanal

Step 1: Acetal Protection
Reagents: Methanol, p-TSA (cat.)

Conditions: Reflux

Intermediate:
3-Methylbutanal dimethyl acetal

Step 2: α-Bromination
Reagents: Br₂, Dichloromethane

Conditions: 10°C

Intermediate:
2-Bromo-3-methylbutanal dimethyl acetal

Step 3: Deprotection (Hydrolysis)
Reagents: Dilute Acid (e.g., HCl)

Conditions: Stir at RT

Final Product:
2-Bromo-3-methylbutanal

Purification
(Distillation)

Click to download full resolution via product page

Caption: Recommended two-step workflow for the synthesis of 2-Bromo-3-methylbutanal.
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Experimental Protocol (Adapted from[5])
Part A: Acetal Formation

To a solution of 3-methylbutanal (1.0 eq) in methanol (2.0 eq), add a catalytic amount of p-

toluenesulfonic acid (0.01 eq).

Heat the mixture to reflux for 2 hours, monitoring the reaction by GC-MS until the starting

aldehyde is consumed.

Cool the reaction to room temperature and neutralize the acid with a mild base (e.g., sodium

bicarbonate solution).

Extract the product with diethyl ether, wash with brine, dry over anhydrous magnesium

sulfate, and concentrate under reduced pressure to yield crude 3-methylbutanal dimethyl

acetal.

Part B: Bromination and Hydrolysis

Dissolve the crude acetal (1.0 eq) in a suitable solvent like dichloromethane.

Cool the solution to 10°C in an ice bath.

Add molecular bromine (0.95 eq) dropwise over 2 hours, maintaining the temperature below

15°C. The slow addition is critical for selectivity.

After the addition is complete, stir for an additional hour.

Carefully add a dilute aqueous acid solution (e.g., 1M HCl) and stir vigorously at room

temperature for 1-2 hours to effect hydrolysis.

Separate the organic layer, wash sequentially with water, sodium thiosulfate solution (to

quench excess bromine), and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent.

The crude 2-Bromo-3-methylbutanal can be purified by vacuum distillation.
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Reactivity and Synthetic Utility
The primary value of 2-Bromo-3-methylbutanal lies in its designed reactivity, making it a

powerful intermediate for building molecular complexity.

Dehydrobromination to α,β-Unsaturated Systems
One of the most valuable transformations of α-bromoaldehydes is their conversion into α,β-

unsaturated aldehydes via an E2 elimination pathway.[8][9] This reaction is typically achieved

by treatment with a non-nucleophilic, sterically hindered base like pyridine or DBU. The

resulting conjugated system is a key structural motif in many natural products and

pharmaceuticals.

2-Bromo-3-methylbutanal

3-Methylbut-2-enal

Dehydrobromination
Pyridine, Heat

(E2 Elimination)

Click to download full resolution via product page

Caption: Key transformation of 2-Bromo-3-methylbutanal to an unsaturated aldehyde.

Nucleophilic Substitution
The carbon atom bearing the bromine is electrophilic and susceptible to S_N2 reactions with a

variety of nucleophiles. This allows for the introduction of diverse functional groups at the α-

position, such as azides, cyanides, or thiolates, further expanding its synthetic utility.

Analytical Characterization
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Unambiguous structural confirmation is paramount. A combination of mass spectrometry, NMR,

and IR spectroscopy provides a self-validating system to confirm the identity and purity of the

synthesized product.

Technique Expected Observation Rationale

Mass Spectrometry (MS)

Molecular ion peaks at m/z

~164 and ~166 with ~1:1

intensity.

This characteristic isotopic

pattern is the definitive

signature of a

monobrominated compound,

arising from the natural

abundance of the ⁷⁹Br and ⁸¹Br

isotopes.[4]

¹H NMR Spectroscopy

Aldehyde proton (CHO) singlet

at δ 9.5-9.7 ppm. CHBr proton

doublet at δ 4.2-4.5 ppm.

Isopropyl CH multiplet and two

methyl doublets.

The chemical shifts are highly

diagnostic for the specific

protons in their electronic

environments. The coupling

patterns reveal the connectivity

of the atoms.

¹³C NMR Spectroscopy

Carbonyl carbon (C=O) signal

at δ 190-200 ppm. CHBr

carbon signal at δ 50-60 ppm.

Confirms the presence of the

key aldehyde and bromo-

substituted carbon centers.

Infrared (IR) Spectroscopy

Strong, sharp C=O stretch at

~1725 cm⁻¹. C-H (aldehyde)

stretch near 2720 cm⁻¹ and

2820 cm⁻¹. C-Br stretch at

500-600 cm⁻¹.

These absorption frequencies

are characteristic of the

aldehyde and alkyl bromide

functional groups present in

the molecule.

Relevance in Research and Drug Development
While 2-Bromo-3-methylbutanal may not be a final drug product itself, it represents a class of

reagents—α-halo carbonyls—that are foundational in medicinal chemistry.

Strategic Bromination: The introduction of a bromine atom into a drug candidate is a

recognized strategy to enhance binding affinity (via halogen bonding), improve selectivity, or
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modulate metabolic properties.[10]

Versatile Building Block: The dual reactivity (electrophilic aldehyde and electrophilic α-

carbon) allows this compound to act as a versatile scaffold. It can be used to synthesize

heterocyclic cores or introduce specific side chains in the development of complex molecules

like kinase inhibitors.[11]

Precursor to High-Value Intermediates: As demonstrated, it is a direct precursor to α,β-

unsaturated aldehydes, which are key starting materials for Michael additions and Diels-

Alder reactions, enabling the construction of complex ring systems.

Safety and Handling
According to the Globally Harmonized System (GHS) classifications, 2-Bromo-3-
methylbutanal is a flammable liquid and vapor.[1] It is also reported to cause skin irritation,

serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective

equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

All manipulations should be conducted within a certified chemical fume hood.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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